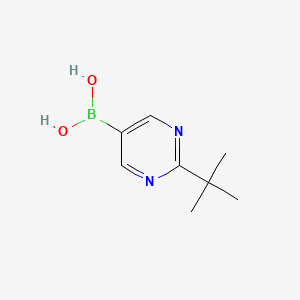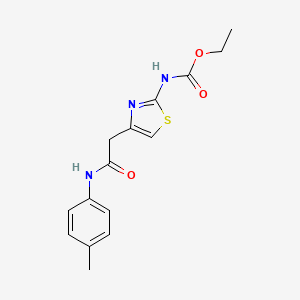![molecular formula C22H18N4O4S B2917772 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-14-8](/img/structure/B2917772.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or environmental science.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound. It may also involve X-ray crystallography for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized through various methods, including reactions with different reagents and conditions to optimize yield and purity (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
- Structural Identification: Advanced techniques like FT-IR, electronic, EI mass, and Powder XRD spectra have been employed to identify and confirm the structure of similar compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Biological Activities
- Anticancer Potential: Some studies have explored the anticancer activity of similar compounds. For instance, Co(II) complexes of similar structures were tested for in vitro cytotoxicity in human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
- Interaction with Biological Molecules: The interaction of such compounds with other biological molecules like DNA has been studied. This includes examining their ability to bind to or interfere with DNA or proteins, which is crucial in understanding their potential therapeutic applications (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Applications in Drug Synthesis
- Precursor to Other Compounds: This compound has been used as a precursor in the synthesis of other pharmacologically active molecules. The methods and pathways of its conversion to other compounds have been a significant area of research (M. Bobeldijk, N. Verhoeff, J. Vekemans, H. M. Buck, P. V. Doremalen, J. A. J. M. V. Hoof, & A. G. Janssen, 1990).
Chemical Properties and Reactions
- Chemical Reactivity: Investigations into the reactivity of this compound with various chemical agents have been conducted to understand its chemical behavior and potential for use in different reactions (Laurin Melzig, A. Metzger, & P. Knochel, 2010).
- Formation of Complexes: Research has been conducted on the ability of similar compounds to form complexes with metals, which is relevant in fields like material science and catalysis (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the safety measures that need to be taken while handling the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include possible modifications to the compound to improve its properties or new applications of the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-7-5-8-19-20(18)24-22(31-19)25(14-16-6-3-4-13-23-16)21(27)15-9-11-17(12-10-15)26(28)29/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUORODJFPOZZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)


![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)

![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)

![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)





